molecular formula C9H22Cl3N3 B8178649 (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine trihydrochloride

(S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine trihydrochloride

Cat. No.: B8178649
M. Wt: 278.6 g/mol
InChI Key: IVMWYPBOTNWLLF-DXYFNVQQSA-N
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Description

(S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine trihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a pyrrolidine moiety and a methyl group. The trihydrochloride form indicates that the compound is stabilized as a salt with three hydrochloride molecules. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine trihydrochloride typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction where a suitable pyrrolidine derivative reacts with the piperazine ring.

    Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or methyl sulfate in the presence of a base.

    Formation of the Trihydrochloride Salt: The final compound is converted to its trihydrochloride form by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography.

    Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine trihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

(S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine trihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used in the synthesis of fine chemicals and as an intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine trihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring.

    Piperazine: A six-membered ring containing two nitrogen atoms.

    N-Methylpiperazine: A piperazine derivative with a methyl group.

Uniqueness

(S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine trihydrochloride is unique due to the combination of the piperazine and pyrrolidine rings, along with the methyl group and trihydrochloride form. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds like pyrrolidine or piperazine alone.

Properties

IUPAC Name

1-methyl-4-[(3S)-pyrrolidin-3-yl]piperazine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3.3ClH/c1-11-4-6-12(7-5-11)9-2-3-10-8-9;;;/h9-10H,2-8H2,1H3;3*1H/t9-;;;/m0.../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMWYPBOTNWLLF-DXYFNVQQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCNC2.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)[C@H]2CCNC2.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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